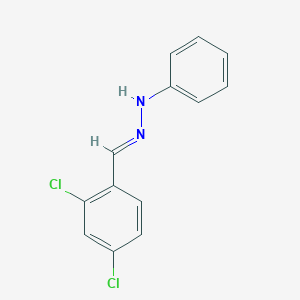

2,4-Dichlorobenzaldehyde phenylhydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2N2 |

|---|---|

Molecular Weight |

265.13g/mol |

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline |

InChI |

InChI=1S/C13H10Cl2N2/c14-11-7-6-10(13(15)8-11)9-16-17-12-4-2-1-3-5-12/h1-9,17H/b16-9+ |

InChI Key |

IWZKRFCQRXJQIZ-CXUHLZMHSA-N |

SMILES |

C1=CC=C(C=C1)NN=CC2=C(C=C(C=C2)Cl)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=C(C=C(C=C2)Cl)Cl |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of 2,4-Dichlorobenzaldehyde phenylhydrazone?

Executive Summary

2,4-Dichlorobenzaldehyde phenylhydrazone (CAS 21719-63-1) is a Schiff base derivative belonging to the hydrazone class of compounds. Characterized by the presence of an azomethine (-C=N-) linkage bridging a 2,4-dichlorophenyl moiety and a phenyl group, this compound serves as a critical scaffold in medicinal chemistry.[1] It exhibits significant antimicrobial and antifungal properties, particularly against multidrug-resistant strains such as MRSA and Candida species.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, spectroscopic signatures, and biological applications.[1]

Part 1: Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound is thermodynamically stable as the (E)-isomer, a white crystalline solid characterized by high lipophilicity due to the dichloro-substitution pattern.[1]

Table 1: Chemical Identity

| Property | Specification |

| IUPAC Name | (E)-1-(2,4-dichlorobenzylidene)-2-phenylhydrazine |

| Common Name | This compound |

| CAS Number | 21719-63-1 |

| Molecular Formula | C₁₃H₁₀Cl₂N₂ |

| Molecular Weight | 265.14 g/mol |

| SMILES | Clc1ccc(C=NNc2ccccc2)c(Cl)c1 |

| InChI Key | YSFBEAASFUWWHU-UHFFFAOYSA-N |

Table 2: Physicochemical Specifications

| Parameter | Data | Source/Validation |

| Appearance | White crystalline solid | Experimental Observation [1] |

| Melting Point | 123 – 124 °C | Experimental (Recrystallized from Ethanol) [1] |

| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol (cold); Insoluble in Water | Polarity assessment |

| Yield (Typical) | ~68 – 70% | Acid-catalyzed condensation [1] |

| Isomerism | Exclusively (E)-isomer | Confirmed by NMR coupling constants |

Part 2: Synthesis & Reaction Mechanism[11]

Core Reaction Logic

The synthesis involves a nucleophilic addition-elimination reaction between 2,4-dichlorobenzaldehyde and phenylhydrazine. The reaction is acid-catalyzed, where the protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the attack by the nucleophilic nitrogen of the hydrazine.

Experimental Protocol (Self-Validating System)

Reagents:

-

2,4-Dichlorobenzaldehyde (20 mmol)[1]

-

Phenylhydrazine (20 mmol)[1]

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (Catalytic, 3-5 drops)[1]

Workflow:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2,4-dichlorobenzaldehyde in absolute ethanol.

-

Activation: Add glacial acetic acid to adjust pH to ~4-5. This step is critical to prevent the formation of azine byproducts and accelerate the rate-determining step (dehydration).[1]

-

Condensation: Add phenylhydrazine dropwise with constant stirring. A color change (often to light yellow/cream) indicates the formation of the intermediate carbinolamine.[1]

-

Reflux: Heat the mixture to reflux (78 °C) for 3 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

-

Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice/water (100 mL) to precipitate the crude product.

-

Purification: Filter the solid under vacuum. Wash with cold water (3x) to remove acid and unreacted hydrazine.[1] Recrystallize from hot ethanol to yield pure white crystals (MP: 123-124 °C).

Visualization: Synthesis Pathway

Figure 1: Acid-catalyzed condensation pathway yielding the target hydrazone.[1]

Part 3: Spectroscopic Characterization

Accurate structural validation relies on identifying the specific azomethine proton and the N-H functionality. The absence of the carbonyl peak in IR and NMR confirms the completion of the reaction.

Proton NMR (¹H-NMR) Analysis

Solvent: DMSO-d₆ | Frequency: 400 MHz[1]

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 11.61 | Singlet (s) | 1H | -NH | Highly deshielded due to H-bonding and conjugation with the phenyl ring. |

| 8.29 | Singlet (s) | 1H | -CH=N- | The azomethine proton; diagnostic peak for hydrazone formation.[1] |

| 8.13 | Doublet (d) | 2H | Ar-H | Ortho-protons of the phenylhydrazine ring.[1] |

| 8.05 | Doublet (d) | 1H | Ar-H | C6-H of the dichlorophenyl ring (shielded by Cl).[1] |

| 7.65 | Doublet (d) | 1H | Ar-H | C3-H (between two Cl atoms).[1] |

| 7.47 | Doublet (d) | 1H | Ar-H | C5-H of the dichlorophenyl ring.[1] |

| 7.18 | Doublet (d) | 2H | Ar-H | Meta/Para-protons of the phenyl ring.[1] |

Infrared (FT-IR) Spectroscopy

Medium: KBr Pellet

-

3302 cm⁻¹: N-H stretching vibration (Secondary amine).

-

3030 cm⁻¹: C-H stretching (Imine/Aromatic).

-

1572 cm⁻¹: C=N stretching (Azomethine). Note: This band replaces the C=O carbonyl band of the starting aldehyde.

-

1047 cm⁻¹: C-Cl stretching (Aryl chloride).[1]

Part 4: Biological & Pharmacological Profile[8][12]

The 2,4-dichloro moiety enhances the lipophilicity (logP) of the molecule, facilitating cell membrane penetration.[1] The azomethine linkage (-CH=N-NH-) acts as a pharmacophore, capable of chelating metal ions essential for microbial metabolism or interacting with nucleophilic residues in enzyme active sites.

Antimicrobial Activity (MIC Data)

The compound exhibits potent activity against Gram-positive bacteria and fungi, comparable to standard drugs like Ciprofloxacin in specific strains.[1][2]

| Test Organism | Strain Type | MIC (µg/mL) | Activity Classification |

| Proteus mirabilis | Gram-negative | 12.5 | Highly Active |

| Staphylococcus aureus | Gram-positive | 25.0 | Active |

| Escherichia coli | Gram-negative | 12.5 | Highly Active |

| Candida tropicalis | Fungal | 25.0 | Antifungal |

| Candida albicans | Fungal | 50.0 | Moderate |

Visualization: Structure-Activity Relationship (SAR)

Figure 2: SAR analysis highlighting the role of the dichloro-substitution and hydrazone linker.[1]

References

-

Babalola, S. A., et al. (2022).[1][2] Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(37), 53-61.[1]

-

Sigma-Aldrich. (n.d.).[1] this compound Product Detail. Retrieved from Sigma-Aldrich Catalog.

-

PubChem. (n.d.).[1] 2,4-Dichlorobenzaldehyde (Reagent Data). National Library of Medicine.

-

Popiołek, Ł. (2021).[1][3] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences.

Sources

2,4-Dichlorobenzaldehyde phenylhydrazone chemical structure and formula

The following technical guide details the chemical structure, synthesis, and characterization of 2,4-Dichlorobenzaldehyde phenylhydrazone , a significant Schiff base derivative used in medicinal chemistry and organic synthesis.

Executive Summary

This compound (IUPAC: 1-(2,4-dichlorobenzylidene)-2-phenylhydrazine) is a crystalline organic compound belonging to the hydrazone class.[1][2] It is formed via the condensation of 2,4-dichlorobenzaldehyde and phenylhydrazine.

In drug development, this molecule serves as a critical pharmacophore . The hydrazone linker (–CH=N–NH–) provides a rigid spacer that facilitates hydrogen bonding with biological targets, while the 2,4-dichloro substitution pattern on the phenyl ring enhances lipophilicity and metabolic stability, modulating the compound's bioavailability. It exhibits documented anti-inflammatory, antimicrobial, and potential anticancer activities.[3]

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10][11]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1-(2,4-dichlorobenzylidene)-2-phenylhydrazine |

| Common Name | This compound |

| Molecular Formula | C₁₃H₁₀Cl₂N₂ |

| Molecular Weight | 265.14 g/mol |

| SMILES | Clc1cc(Cl)ccc1C=NNc2ccccc2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 123–124 °C (Experimental) [1] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethanol (hot); Insoluble in Water |

Structural Architecture

The molecule consists of two aromatic systems linked by an azomethine (–CH=N–) bridge.

-

Ring A (Aldehyde origin): A benzene ring substituted with chlorine atoms at the ortho (2-) and para (4-) positions. The electron-withdrawing nature of the chlorines deactivates the ring but enhances lipophilicity (LogP).

-

Linker: The hydrazone group typically adopts the (E)-configuration to minimize steric hindrance between the aromatic rings.

-

Ring B (Hydrazine origin): An unsubstituted phenyl ring attached to the amine nitrogen.

Synthesis Protocol & Mechanism

Reaction Mechanism

The synthesis follows a classic nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The lone pair on the terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde.

-

Proton Transfer: A tetrahedral carbinolamine intermediate is formed.

-

Dehydration: Acid-catalyzed elimination of water generates the C=N double bond.

Experimental Protocol

Reagents:

-

2,4-Dichlorobenzaldehyde (20 mmol, 3.50 g)

-

Phenylhydrazine (20 mmol, 2.16 g)

-

Ethanol (Absolute, 30 mL)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Procedure:

-

Dissolution: Dissolve 2,4-dichlorobenzaldehyde in 30 mL of ethanol in a round-bottom flask.

-

Addition: Add phenylhydrazine dropwise to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to accelerate the dehydration step.

-

Reaction: Stir the mixture at room temperature for 3 hours. (Note: Refluxing for 1-2 hours is an alternative if precipitation is slow).

-

Precipitation: A white crystalline solid will precipitate out of the solution.

-

Isolation: Filter the solid using vacuum filtration.

-

Purification: Wash the crude solid with cold ethanol (2 x 10 mL) to remove unreacted hydrazine. Recrystallize from hot ethanol to obtain pure crystals.

-

Drying: Dry in a desiccator or vacuum oven at 40°C.

Self-Validation Check:

-

Success Indicator: The disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) in IR and the appearance of the C=N peak (~1570-1600 cm⁻¹).

Structural Characterization (Spectroscopy)[2][4][9][14]

Accurate characterization relies on NMR and IR spectroscopy to confirm the formation of the hydrazone linkage and the integrity of the aromatic rings.

Proton NMR (¹H NMR)

Data acquired in DMSO-d₆ (400 MHz) [1]:

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 11.23 | Singlet (s) | 1H | –NH– | Highly deshielded due to conjugation and H-bonding. |

| 8.19 | Singlet (s) | 1H | –CH=N– | Diagnostic azomethine proton; confirms Schiff base formation. |

| 8.09 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by the adjacent C=N group. |

| 7.63 | Singlet (s) | 1H | Ar-H (C3) | Isolated proton between two Cl atoms (meta coupling only). |

| 7.47 | Doublet (d) | 1H | Ar-H (C5) | Ortho to C4-Cl.[2] |

| 7.22 | Triplet (t) | 2H | Ph-H (meta) | Phenyl ring protons. |

| 7.16 | Doublet (d) | 2H | Ph-H (ortho) | Phenyl ring protons. |

| 7.01 | Triplet (t) | 1H | Ph-H (para) | Phenyl ring protons. |

Infrared Spectroscopy (FT-IR)

Key functional group vibrations (KBr pellet):

-

3302 cm⁻¹: N–H stretching (Secondary amine).

-

3030 cm⁻¹: C–H stretching (Aromatic/Imine).

-

1572 cm⁻¹: C=N stretching (Imine linkage) – Critical for confirmation.

-

1047 cm⁻¹: C–Cl stretching (Aryl chloride).[2]

Characterization Workflow

Therapeutic & Research Applications

Pharmacophore Potential

The this compound scaffold is investigated for:

-

Anti-inflammatory Activity: Studies indicate potential inhibition of COX enzymes, similar to NSAIDs. The lipophilic Cl substituents facilitate membrane permeability.

-

Antimicrobial Agents: The hydrazone linkage is capable of chelating transition metals (e.g., Cu²⁺, Zn²⁺), a mechanism often cited for antimicrobial efficacy against S. aureus and E. coli.

-

Anticancer Research: Hydrazones act as iron chelators, potentially inhibiting ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis for cancer cells.

Analytical Chemistry

This compound is also used as a derivatization standard. Phenylhydrazine is a classic reagent for characterizing carbonyl compounds. The formation of the solid this compound allows for the identification of the parent aldehyde via melting point determination in qualitative organic analysis.

References

-

Okonkwo, T. J. N., et al. (2023).[4] "Synergistic Drug-Drug Interactions (DDIs) Effects on Anti-Inflammatory Activities of N-phenyl-2,4-Dichlorophenylhydrazone and Piroxicam." Journal of Drug Design and Research, 10(1).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for hydrazone synthesis protocols).

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910–1939.

Sources

Physical characteristics and melting point of phenylhydrazones

An In-Depth Technical Guide to the Physical Characteristics and Melting Point of Phenylhydrazones

Introduction: The Role and Significance of Phenylhydrazones

Phenylhydrazones are a class of organic compounds derived from the condensation reaction between phenylhydrazine and carbonyl compounds, namely aldehydes and ketones.[1][2] First synthesized by Hermann Emil Fischer in 1875, these compounds have become indispensable in the field of organic chemistry.[3] Their formation serves as a classical and reliable method for the identification and characterization of aldehydes and ketones, as the resulting phenylhydrazone derivatives are typically crystalline solids with sharp, characteristic melting points.[3][4] Beyond their role in qualitative analysis, phenylhydrazones are crucial intermediates in more complex syntheses, most notably the Fischer indole synthesis, a cornerstone reaction for producing the indole heterocyclic core found in numerous pharmaceuticals and natural products.[1][2]

For researchers, drug development professionals, and synthetic chemists, a thorough understanding of the physical properties of phenylhydrazones is not merely academic. These characteristics—crystallinity, color, solubility, and particularly the melting point—are fundamental parameters that dictate purification strategies, confirm structural identity, and ensure the purity of synthetic intermediates, which is paramount for the success of subsequent chemical transformations and the quality of the final active pharmaceutical ingredient. This guide provides a detailed exploration of these properties, grounded in established chemical principles and field-proven experimental methodologies.

Core Physical Characteristics

The physical nature of a phenylhydrazone provides immediate, valuable information about its identity and purity.

Crystallinity and Color

Phenylhydrazones are almost invariably solid crystalline compounds at room temperature.[5] This high propensity for crystallization is a key reason for their utility as derivatives; they readily precipitate from reaction mixtures, facilitating isolation.[6]

The color of phenylhydrazones can vary significantly depending on the structure of the parent carbonyl compound and any substituents on the phenylhydrazine moiety.

-

Simple Phenylhydrazones : Derivatives of simple aliphatic or aromatic aldehydes and ketones are often pale yellow to white crystalline solids.[5][7]

-

Substituted Phenylhydrazones : The introduction of chromophoric groups, particularly nitro groups, imparts a much deeper color. For instance, 2,4-dinitrophenylhydrazones, formed using 2,4-dinitrophenylhydrazine (Brady's reagent), are well-known for their characteristic bright orange, yellow, or reddish-orange precipitates, which serve as a positive test for aldehydes and ketones.[4]

Upon exposure to air and light, phenylhydrazine and its derivatives can oxidize, leading to a darkening in color, often turning yellow to dark red or brown.[7][8][9] Therefore, proper storage in a cool, dark place is essential to maintain sample integrity.[3]

Solubility Profile

The solubility of phenylhydrazones is a critical factor for their synthesis, purification, and subsequent reactions.

-

Aqueous Solubility : Due to the presence of the hydrophobic phenyl group, phenylhydrazones generally exhibit limited to negligible solubility in water.[9][10]

-

Organic Solvent Solubility : They are typically soluble in a range of common organic solvents. This includes alcohols (like ethanol and methanol), ethers (like diethyl ether), and chlorinated solvents (like chloroform and dichloromethane).[8][10][11] This solubility is leveraged during recrystallization, the primary method for their purification.

The choice of solvent is crucial. For synthesis, a solvent like methanol or ethanol is often used because it can dissolve the reactants (phenylhydrazine and the carbonyl compound) while allowing the less soluble phenylhydrazone product to crystallize out upon cooling.[6]

The Melting Point: A Definitive Criterion for Purity and Identity

The melting point is the most widely used physical constant for the characterization of solid organic compounds, and phenylhydrazones are no exception. It is a measure of the thermal energy required to overcome the intermolecular forces holding the crystal lattice together.[12]

Significance in Analysis

-

Criterion of Purity : A pure crystalline compound typically melts over a very narrow temperature range, often 0.5-1.0°C.[12] The presence of even small amounts of soluble impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range (e.g., 145-148°C instead of a sharp 149.5-150°C).[12] Therefore, a sharp melting point is a reliable indicator of high purity.

-

Compound Identification : The melting point is a characteristic physical property. By comparing the experimentally determined melting point of a phenylhydrazone derivative with literature values, one can confirm the identity of the original unknown aldehyde or ketone.

Factors Influencing Melting Point

The melting point of a phenylhydrazone is not arbitrary; it is dictated by its molecular structure and, in some unique cases, by subtle environmental factors.

-

Molecular Structure and Intermolecular Forces : The strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding) in the crystal lattice determines the melting point. Factors that increase the efficiency of crystal packing, such as molecular symmetry, and increase intermolecular attraction, such as larger molecular weight and polar functional groups, will generally lead to a higher melting point.

-

The "Curious Case" of Isomerism and Catalysis : A fascinating and instructive anomaly exists for acetaldehyde phenylhydrazone. It has been observed for over a century that this single compound can exhibit vastly different melting points, ranging from 56°C to 101°C, despite all solid forms having an identical crystal structure.[13][14][15] Modern investigations have revealed that this phenomenon is not due to polymorphism (different crystal structures) but rather to the composition of the liquid melt.[14][15]

-

Phenylhydrazones can exist as Z (cis) and E (trans) isomers.

-

The presence of a trace amount of acid acts as a catalyst, speeding up the conversion of the Z isomer to the more stable E isomer in the melt.[13][14] This results in a liquid with a lower Gibbs free energy, and consequently, a lower observed melting point (around 65°C).[13]

-

Conversely, in the presence of a trace amount of base (or in its complete absence), the isomerization is slow, and the crystal melts to a liquid that is predominantly the Z isomer, resulting in a much higher melting point (around 100°C).[13][14]

-

This expert insight underscores that for some systems, the melting point is not an immutable property but can be dramatically influenced by minute, often undetectable, catalytic impurities that affect the kinetics of isomerization in the liquid phase.

Data Presentation: Melting Points of Common Phenylhydrazones

The following table provides reference melting points for phenylhydrazones derived from common aldehydes and ketones. Note that values can vary slightly between sources based on experimental conditions and purity.

| Carbonyl Compound | Phenylhydrazone Derivative | Melting Point (°C) |

| Benzaldehyde | Benzaldehyde phenylhydrazone | 156 |

| Acetaldehyde | Acetaldehyde phenylhydrazone | 99.5 - 101 (high-melting form) |

| Acetone | Acetone phenylhydrazone | 42 |

| Cyclohexanone | Cyclohexanone phenylhydrazone | 77 |

| Acetophenone | Acetophenone phenylhydrazone | 105 |

| 2,4-Dinitrobenzaldehyde | 2,4-Dinitrobenzaldehyde phenylhydrazone | 275 |

(Data sourced from multiple chemical databases and literature, including[16][17])

Experimental Protocols

The reliability of physical data hinges on meticulous experimental technique. The following sections detail field-proven protocols for synthesis, purification, and melting point determination.

Protocol 1: Synthesis and Purification of Benzaldehyde Phenylhydrazone

This protocol provides a standard method for synthesizing a phenylhydrazone derivative, followed by purification via recrystallization to ensure a sample suitable for accurate melting point analysis.

Step-by-Step Methodology:

-

Reactant Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mL of benzaldehyde in 15 mL of 95% ethanol.

-

Addition of Phenylhydrazine : To this solution, add 1.0 mL of phenylhydrazine. Causality Note: Phenylhydrazine is often stored as a salt (hydrochloride) to improve stability. If using the salt, it must first be neutralized.

-

Catalysis : Add 2-3 drops of glacial acetic acid to the mixture.[6] Causality Note: The acid acts as a catalyst. It protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitrogen of phenylhydrazine, accelerating the condensation reaction.[1][2]

-

Reaction : Gently warm the mixture in a water bath (around 60-70°C) for 10-15 minutes. The phenylhydrazone product will begin to precipitate as it is less soluble in the ethanol solvent than the reactants.

-

Isolation : Cool the reaction mixture in an ice-water bath to maximize the precipitation of the product.

-

Filtration : Collect the crude crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

-

Purification (Recrystallization) : a. Transfer the crude solid to a clean Erlenmeyer flask. b. Add a minimal amount of hot ethanol (the recrystallization solvent) just sufficient to dissolve the solid completely.[18] c. If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled. d. Filter the hot solution by gravity to remove any insoluble impurities (including charcoal, if used).[18] e. Allow the clear filtrate to cool slowly to room temperature, undisturbed. Causality Note: Slow cooling is critical. It allows for the selective formation of a pure crystal lattice, excluding impurities which remain in the mother liquor.[18] f. Once crystal formation appears complete, cool the flask in an ice-water bath to maximize the yield of pure crystals.

-

Final Collection : Collect the purified crystals by vacuum filtration, wash with a small portion of ice-cold ethanol, and allow them to air dry completely.[18] The final product should be a crystalline solid.

Protocol 2: Accurate Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting point range, a key indicator of the purity of the synthesized phenylhydrazone.[19][20]

Step-by-Step Methodology:

-

Sample Preparation : Ensure the purified phenylhydrazone crystals are completely dry.[19] Grind a small amount of the crystals into a fine powder on a watch glass.

-

Loading the Capillary Tube : Press the open end of a capillary melting point tube into the powder, forcing a small amount of the sample into the tube.[21]

-

Packing the Sample : Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to compact the powder into a dense plug approximately 2-3 mm high at the bottom.[21] Causality Note: Proper packing ensures uniform heat transfer throughout the sample.

-

Instrument Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.[12]

-

Rapid Heating (Approximate MP) : If the melting point is unknown, a rapid determination can be performed first by heating quickly (e.g., 10-20°C per minute) to find an approximate melting temperature.

-

Accurate Determination : a. Allow the apparatus to cool well below the approximate melting point. b. Insert a new sample and heat rapidly until the temperature is about 15-20°C below the approximate melting point. c. Reduce the heating rate to 1-2°C per minute.[20] Causality Note: A slow heating rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer. Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

-

Observation and Recording : Observe the sample through the magnifying eyepiece. a. Record the temperature at which the first drop of liquid appears (the onset of melting).[21] b. Record the temperature at which the last crystal melts into a clear liquid (completion of melting).[21]

-

Reporting : The result is reported as a melting range (e.g., 155-156°C). A narrow range indicates high purity.

Visualizations: Workflows and Conceptual Relationships

Diagram 1: Phenylhydrazone Synthesis and Purification Workflow```dot

Caption: Standard procedure for accurate melting point determination using the capillary method.

Diagram 3: Influence of Catalysis on Acetaldehyde Phenylhydrazone Melting

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. brainly.in [brainly.in]

- 6. researchgate.net [researchgate.net]

- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 9. bdmaee.net [bdmaee.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. mdpi.com [mdpi.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. sciencealert.com [sciencealert.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. acetaldehyde phenylhydrazone | CAS#:935-07-9 | Chemsrc [chemsrc.com]

- 17. Page loading... [guidechem.com]

- 18. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 19. westlab.com [westlab.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. jk-sci.com [jk-sci.com]

Hydrazone Architectures: From Dynamic Covalent Scaffolds to Bioactive Pharmacophores

Executive Summary

Hydrazones (

Part 1: The Chemical Scaffolding

Mechanistic Causality: The Role of Acid Catalysis

The formation of hydrazones is a classic example of nucleophilic addition-elimination. However, for high-yield synthesis, understanding the pH-rate profile is critical. The reaction proceeds through a hemiaminal intermediate.[1][2]

-

Neutral pH: The formation of the hemiaminal is fast, but the dehydration step is rate-limiting.[2]

-

Acidic pH: Protonation of the hemiaminal hydroxyl group accelerates dehydration (general acid catalysis). However, if the pH is too low, the hydrazine nucleophile becomes protonated (

), rendering it non-nucleophilic. -

The "Sweet Spot": Consequently, the reaction exhibits a bell-shaped pH-rate profile, typically optimized between pH 4.0 and 5.0 for standard synthesis, though nucleophilic catalysts (e.g., aniline) allow efficient coupling at physiological pH (7.4) for bioconjugation [1].

Visualization: Acid-Catalyzed Formation Pathway

The following diagram illustrates the stepwise mechanism, highlighting the critical dehydration step where acid catalysis lowers the activation energy.

Figure 1: Stepwise mechanism of acid-catalyzed hydrazone formation. The protonation of the hemiaminal hydroxyl group is the critical kinetic driver.

Part 2: Medicinal Chemistry & Pharmacology

The Azomethine Pharmacophore

In medicinal chemistry, the hydrazone moiety (

-

Metal Chelation: The

hybridized nitrogen and the carbonyl oxygen (in acylhydrazones) create a tridentate pocket capable of chelating transition metals like Iron (Fe) and Copper (Cu). This is the mechanism behind iron chelators used in treating iron overload and specific anticancer agents that sequester metal ions essential for tumor growth [2]. -

Antitubercular Activity: Isoniazid, a first-line defense against tuberculosis, functions by forming an isonicotinoyl-NAD adduct inside the bacterium, a process initiated by the hydrazide/hydrazone functionality.

Anticancer Metallodrugs

Recent studies highlight Copper(II) and Zinc(II) hydrazone complexes.[7] These complexes often exhibit cytotoxicity superior to the free ligand.

-

Mechanism: They trigger apoptosis via Reactive Oxygen Species (ROS) generation and DNA intercalation. The hydrazone ligand stabilizes the metal ion, facilitating transport across the lipophilic cell membrane before releasing the cytotoxic metal payload or acting as a redox-active center [3].

Part 3: Supramolecular & Materials Science

Covalent Organic Frameworks (COFs)

Hydrazone linkages are pivotal in the synthesis of COFs.[7] Unlike irreversible bond formations, the hydrazone bond is dynamic .

-

Error Correction: During solvothermal synthesis, the reversibility of the C=N bond allows the system to "heal" defects. Improperly formed bonds hydrolyze and reform, thermodynamically driving the system toward the most ordered, crystalline structure [4].

-

Stability: Despite this reversibility, hydrazone-linked COFs exhibit superior hydrolytic stability compared to boronate-ester COFs, making them suitable for photocatalytic applications in aqueous media [5].

Molecular Switches

Hydrazones can undergo

-

Switching Mechanism: The isomerization typically proceeds via a rotation mechanism (favored in H-bonded systems) or inversion (lateral shift).[8] This bistability is fundamental for information storage at the molecular level [6].

Figure 2: Cycle of E/Z isomerization in hydrazone-based molecular switches. The system toggles between stable and metastable states via external stimuli.

Part 4: Experimental Protocols

Protocol A: Standard Synthesis of N-Acylhydrazones

Target Audience: Medicinal Chemists synthesizing libraries for SAR studies.

Reagents:

-

Aldehyde/Ketone (1.0 equiv)

-

Hydrazide (1.0 equiv)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic, 2-3 drops)

Workflow:

-

Dissolution: Dissolve the aldehyde (1 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add the hydrazide (1 mmol) to the solution. If solubility is poor, gently warm the mixture.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, increasing electrophilicity.

-

Reflux: Reflux the mixture at 78°C for 3-6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Isolation: Cool the mixture to room temperature. The hydrazone usually precipitates.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

-

Validation:

H NMR is required. Look for the distinctive singlet of the imine proton (

Protocol B: Solvothermal Synthesis of Hydrazone-Linked COFs

Target Audience: Materials Scientists.

Reagents:

-

Dialdehyde monomer (e.g., 2,5-divinylterephthalaldehyde)

-

Trihydrazide linker (e.g., 1,3,5-benzenetricarbohydrazide)

-

Solvent: Mesitylene/Dioxane/Acetic Acid (3M aqueous)

Workflow:

-

Loading: Charge a Pyrex tube with aldehyde (0.1 mmol) and hydrazide (0.067 mmol) to maintain stoichiometric balance.

-

Solvent System: Add Mesitylene/Dioxane (1:1 v/v, 1 mL).

-

Modulator: Add 0.1 mL of 6M aqueous Acetic Acid. Crucial: This slows the reaction, allowing reversible error correction.

-

Degassing: Flash freeze in liquid nitrogen, pump down to vacuum, and thaw. Repeat 3 times (Freeze-Pump-Thaw) to remove oxygen.

-

Reaction: Seal the tube under vacuum and heat at 120°C for 3 days undisturbed.

-

Workup: Filter the resulting powder, wash with THF and Acetone. Soxhlet extract with THF for 24h to remove unreacted monomers.

-

Activation: Dry under dynamic vacuum at 100°C.

Data Summary: Comparative Stability

| Linkage Type | Hydrolytic Stability (pH 1-13) | Crystallinity Potential | Reversibility |

| Hydrazone | High (Stable in acid/base) | High (Dynamic correction) | Moderate |

| Imine | Low (Hydrolyzes easily) | High | High |

| Boronate Ester | Low (Hydrolyzes in humidity) | High | High |

| Triazine | Very High (Irreversible) | Low (Kinetic trapping) | None |

Part 5: References

-

Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Source: Royal Society of Chemistry (Chemical Science), 2018. URL:[Link]

-

Hydrazone Chelators for the Treatment of Iron Overload Disorders. Source: Dalton Transactions, 2007.[9] URL:[Link]

-

Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death. Source: Dalton Transactions, 2013. URL:[Link]

-

Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Source: Journal of the American Chemical Society (JACS), 2011.[9] URL:[Link]

-

Hydrazone-Linked Covalent Organic Frameworks: Preparation, Characteristics and Applications. Source: Angewandte Chemie International Edition, 2024.[12] URL:[Link]

-

Isomerization Mechanism in Hydrazone-Based Rotary Switches. Source: Journal of the American Chemical Society (JACS), 2011.[9] URL:[Link]

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]

- 3. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Isomerization mechanism in hydrazone-based rotary switches: lateral shift, rotation, or tautomerization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrazone-Linked Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solvent-Free Mechanochemical Synthesis of Phenylhydrazones

Introduction: A Paradigm Shift in Green Synthesis

Phenylhydrazones represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Traditionally, their synthesis involves condensation reactions in organic solvents, often requiring prolonged reaction times, heating, and complex purification steps.[3][4] This approach not only generates significant chemical waste but also poses environmental and safety concerns.

Mechanochemistry, the use of mechanical force to induce chemical transformations, has emerged as a transformative green chemistry technique.[5][6] By grinding or milling solid reactants together, often in the absence of any solvent, mechanochemistry can dramatically accelerate reactions, improve yields, and simplify product isolation.[7][8] This application note provides a comprehensive guide and a detailed, field-proven protocol for the solvent-free mechanochemical synthesis of phenylhydrazones, a method that aligns with the principles of sustainable chemistry while offering high efficiency and purity.[5][9]

The Mechanistic Rationale: Why It Works

The formation of a phenylhydrazone is a classic condensation reaction between a carbonyl compound (an aldehyde or ketone) and phenylhydrazine. The reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group) of the hydrazone.

In traditional solution-based synthesis, the solvent's primary role is to facilitate the collision of reactant molecules. Mechanochemistry bypasses the need for a solvent by using mechanical energy—typically from impact and friction in a ball mill—to achieve several key effects:

-

Intimate Mixing: The high-energy milling process continuously breaks down reactant particles, creating fresh surfaces and ensuring exceptionally thorough mixing at the molecular level.

-

Energy Transfer: Kinetic energy from the milling media is transferred directly to the reactants at points of impact, overcoming the activation energy barrier for the reaction.[6]

-

Bypassing Solubility Issues: Since the reaction occurs in the solid state, the solubility of reactants is no longer a limiting factor, opening up new synthetic possibilities.[8][10]

This direct energy input and intense mixing mean that the reaction can proceed rapidly and often to completion without external heating or catalysts.[9][11] The result is a high-purity product in quantitative yields, often as a free-flowing powder that requires minimal to no further purification.[9][12]

Figure 1: Simplified reaction mechanism for phenylhydrazone formation.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process monitoring and post-synthesis characterization to ensure reaction success and product purity.

Instrumentation and Materials

-

Mechanochemical Reactor: A high-energy ball mill. Mixer/shaker mills (e.g., Retsch MM 400/500) or planetary ball mills are suitable.[8]

-

Milling Jars and Balls: Stainless steel or Teflon jars with corresponding grinding balls. Jar volume can range from 10 mL to 50 mL for lab-scale synthesis.[13][14]

-

Reagents:

-

Phenylhydrazine

-

Substituted aromatic or aliphatic aldehyde/ketone

-

(Optional) Ethanol or ethyl acetate for purification/TLC.

-

-

Analytical Equipment:

-

FT-IR Spectrometer

-

NMR Spectrometer

-

Melting Point Apparatus

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Step-by-Step Synthesis Procedure

The following workflow provides a robust method for synthesizing a wide range of phenylhydrazones.

Figure 2: Experimental workflow for mechanochemical phenylhydrazone synthesis.

-

Reagent Preparation (Stoichiometry is Key):

-

Accurately weigh equimolar amounts (1:1 molar ratio) of the selected carbonyl compound and phenylhydrazine.[12] For a typical 1 mmol scale reaction, this would be, for example, 122.1 mg of benzaldehyde and 108.1 mg of phenylhydrazine.

-

Causality Note: Precise equimolar amounts are crucial. An excess of either reactant can complicate the final product's purity, necessitating post-synthesis purification. The solvent-free nature of the reaction makes stoichiometric control paramount.

-

-

Loading the Milling Jar:

-

Place the pre-weighed solid reactants into the milling jar. If one reactant is a liquid (like phenylhydrazine), add the solid first, followed by the liquid.

-

Add the grinding balls. A typical ball-to-powder mass ratio is between 20:1 and 50:1, depending on the mill and scale. For a ~250 mg reaction, two 7 mm stainless steel balls in a 10 mL jar is effective.

-

Securely seal the jar.

-

-

Mechanochemical Reaction:

-

Place the jar into the ball mill and set the desired parameters. A frequency of 25-30 Hz is a robust starting point.[13]

-

Mill for 30-60 minutes. Reaction times are typically short, but optimization may be required for less reactive substrates.[8]

-

Causality Note: The high frequency ensures sufficient kinetic energy is transferred to induce the reaction. The process is often accompanied by a noticeable change in the physical state of the powder (e.g., color change, formation of a free-flowing solid).

-

-

Product Isolation and Purification:

-

After milling, carefully open the jar in a fume hood. The product should be a solid powder.

-

In most cases, the reaction goes to quantitative conversion, yielding a product of high purity (>99%) that does not require further purification.[9][15]

-

To isolate, simply scrape the powder from the jar and grinding balls.

-

(Optional) If TLC analysis shows residual starting material, the product can be quickly purified by washing with a small amount of a non-polar solvent like hexane to remove unreacted phenylhydrazine, followed by recrystallization from ethanol if necessary.[12]

-

Protocol Validation: A Self-Validating System

Confirming the identity and purity of the final product is essential.

-

Thin-Layer Chromatography (TLC): A simple and rapid method to monitor reaction completion.[12] Spot the starting materials and the final product on a TLC plate. The disappearance of the reactant spots and the appearance of a single product spot indicates a complete reaction.

-

Melting Point Determination: Synthesized phenylhydrazones are typically crystalline solids with sharp, well-defined melting points.[1] A narrow melting point range is a strong indicator of high purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a definitive technique for confirming the formation of the hydrazone.

-

Disappearance of C=O: The strong carbonyl (C=O) stretching band of the starting aldehyde or ketone (typically 1680-1750 cm⁻¹) will be absent in the product spectrum.

-

Appearance of C=N: A new, characteristic imine (C=N) stretching band will appear in the region of 1590-1690 cm⁻¹.[16]

-

Presence of N-H: A stretching band for the N-H group will be present, typically in the 3180-3500 cm⁻¹ region.[16][17]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.[18]

-

¹H NMR: Look for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (CH=N) and the N-H proton signal, both of which are typically downfield.

-

¹³C NMR: The carbonyl carbon signal (~190-210 ppm) will be replaced by the imine carbon signal (~140-160 ppm).

-

Representative Results and Data

The mechanochemical method is highly effective for a diverse range of substrates, consistently delivering high yields in short reaction times.

| Entry | Carbonyl Compound | Phenylhydrazine | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Phenylhydrazine | 60 | >99 | [9] |

| 2 | 4-Hydroxybenzaldehyde | Phenylhydrazine | 60 | >99 | [9] |

| 3 | Vanillin | Phenylhydrazine | 60 | >99 | [9] |

| 4 | Acetone | Phenylhydrazine | 60-180 | >99 | [19] |

| 5 | Cyclohexanone | Phenylhydrazine | 60-180 | >99 | [19] |

Conclusion

The solvent-free mechanochemical synthesis of phenylhydrazones offers a superior alternative to traditional solution-based methods. It is a rapid, highly efficient, and environmentally benign process that provides products in excellent purity and quantitative yields.[11][12] This technique significantly reduces chemical waste, eliminates the need for hazardous solvents, and simplifies product work-up, making it an ideal approach for modern drug discovery and green chemistry initiatives.[5][7]

References

-

Oxeltis. (n.d.). Mechanochemistry in Organic Synthesis: A Cleaner Path to Innovation. Oxeltis. [Link]

-

Oliveira, P. F. M., Baron, M., Chamayou, A., André-Barrès, C., Guidetti, B., & Baltas, M. (2014). Solvent-free mechanochemical route for green synthesis of pharmaceutically attractive phenol-hydrazones. RSC Advances. [Link]

-

Tan, D., & Friščić, T. (2024). Mechanochemistry for Organic and Inorganic Synthesis. Accounts of Chemical Research. [Link]

-

Bálint, S., & Bolm, C. (2021). Recent applications of mechanochemistry in synthetic organic chemistry. Chemistry-A European Journal. [Link]

-

Stolar, T., Grubešić, S., Babić, A., & Užarević, K. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm. [Link]

-

Retsch. (n.d.). Mechanochemistry - Application. Retsch. [Link]

-

DeVore, M. S., & Mack, J. (2024). accelerating and tuning organic synthesis by mechanochemistry. Chemical Society Reviews. [Link]

-

Hajipour, A. R., Mohammadpoor-Baltork, I., & Bigdeli, M. (2000). A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. Synthetic Communications. [Link]

-

Bako, R., Abdullahi, I. Y., Hamza, A. N., Yakubu, A. S., & October, N. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]

-

Stolar, T., Grubešić, S., Babić, A., & Užarević, K. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. RSC Publishing. [Link]

-

Jabrou, S. N., & Al-Janabi, A. S. (2022). Mechanochemical Synthesis of Hydrazone Lanthanide Complexes to Overcome the Conventional Method Limitation. Dijlah Journal for Sciences. [Link]

-

Kirby, P., & Reid, S. T. (1980). Synthesis, spectral and structural studies, and an evaluation of the hydrogen bonding of some phenylhydrazones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Green-Intermediates. (2025). How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis. Green-Intermediates. [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. [Link]

-

Czeluśniak, I., & Sokołowski, K. (2024). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. RSC Publishing. [Link]

-

Li, M., Huang, J., Zhou, X., & Luo, H. (2010). Synthesis, characterization and spectroscopic investigation of a novel phenylhydrazone Schiff base with solvatochromism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Wikipedia. [Link]

-

Bako, R., Abdullahi, I. Y., Hamza, A. N., Yakubu, A. S., & October, N. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]

-

Nikpassand, M., Zare, M., & Fekri, R. (2016). A Simple and Efficient Method for Quantitative Solvent-Free Synthesis of Phenylhydrazones and 2,4-Dinitrophenylhydrazones. Sciforum. [Link]

-

Oliveira, P. F. M., Baron, M., Chamayou, A., André-Barrès, C., Guidetti, B., & Baltas, M. (2014). ChemInform Abstract: Solvent-Free Mechanochemical Route for Green Synthesis of Pharmaceutically Attractive Phenol-Hydrazones. ResearchGate. [Link]

-

Bako, R., Abdullahi, I. Y., Hamza, A. N., Yakubu, A. S., & October, N. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]

-

JETIR. (2022). synthesis, physico-chemical characterization and antimicrobial studies on transition metal complexes of phenylhydrazone ligand. JETIR. [Link]

-

Babalola, S. A., Idris, A. Y., Sani, Y. M., Hamza, A., Igie, N., Muhammad, H., Erumiseli, O. G., & Bakare, L. O. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery. [Link]

-

Di, N., & Friščić, T. (2020). Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion. ACS Sustainable Chemistry & Engineering. [Link]

Sources

- 1. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]

- 2. How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis [jindunchemical.com]

- 3. preprints.org [preprints.org]

- 4. preprints.org [preprints.org]

- 5. Mechanochemistry for Organic and Inorganic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oxeltis.com [oxeltis.com]

- 8. Mechanochemistry - Application | Retsch [retsch.com]

- 9. Solvent-free mechanochemical route for green synthesis of pharmaceutically attractive phenol-hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Moving mechanochemistry forward: accelerating and tuning organic synthesis by mechanochemistry - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR90035B [pubs.rsc.org]

- 11. discoveryjournals.org [discoveryjournals.org]

- 12. sciforum.net [sciforum.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. journal.duc.edu.iq [journal.duc.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jetir.org [jetir.org]

- 18. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: The Strategic Use of 2,4-Dichlorobenzaldehyde Phenylhydrazone in Modern Organic Synthesis

Abstract

2,4-Dichlorobenzaldehyde phenylhydrazone is a versatile and highly valuable intermediate in organic synthesis. Its strategic importance stems from the presence of a reactive hydrazone moiety and a dichlorinated phenyl ring, which together serve as a robust scaffold for constructing a diverse range of heterocyclic systems. This guide provides an in-depth exploration of its synthesis, characterization, and core applications, with a particular focus on the construction of indole and pyrazole frameworks. Authored from the perspective of an experienced field scientist, this document explains the causality behind experimental choices and provides detailed, self-validating protocols for researchers in medicinal chemistry, drug development, and materials science.

Introduction: The Molecular Utility of this compound

This compound is a stable, crystalline solid readily prepared by the condensation of 2,4-dichlorobenzaldehyde and phenylhydrazine.[1][2] The true synthetic power of this intermediate lies in its dual functionality. The phenylhydrazone group is a classic precursor for the Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus.[3] Simultaneously, the 2,4-dichloro substitution pattern on the benzaldehyde ring imparts specific electronic properties and provides atoms that can be crucial for modulating the biological activity of the final products or serve as handles for further functionalization.

Derivatives synthesized from this intermediate have shown significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[4][5][6] For instance, the resulting 5,7-dichloroindole core is a key structural motif in various biologically active molecules, including selective COX-2 inhibitors and compounds with potent antibacterial activity.[7][8]

Synthesis and Characterization of the Intermediate

The preparation of the phenylhydrazone is a straightforward condensation reaction.[1] This protocol outlines a standard, high-yielding procedure.

Protocol 1: Synthesis of (E)-1-((2,4-dichlorophenyl)methylene)-2-phenylhydrazine

Rationale: This reaction relies on the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde, followed by dehydration. A mild acid catalyst, such as acetic acid, is often used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction. Ethanol is an excellent solvent as it solubilizes the reactants and allows for easy product precipitation upon cooling.

Materials & Reagents:

-

2,4-Dichlorobenzaldehyde (1.75 g, 10 mmol)

-

Phenylhydrazine (0.98 mL, 1.08 g, 10 mmol)

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Beaker (100 mL), Magnetic Stirrer, Stir Bar

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a 100 mL beaker, dissolve 1.75 g of 2,4-dichlorobenzaldehyde in 30 mL of absolute ethanol. Stir until a clear solution is formed.

-

To this solution, add 0.98 mL of phenylhydrazine, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[9]

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

A precipitate, typically white or pale yellow, will begin to form, often within 30-60 minutes. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.[2]

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the collected product with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum or in a desiccator. A typical yield is 85-95%.

Self-Validation & Characterization: The identity and purity of the synthesized this compound should be confirmed before its use in subsequent steps.

| Parameter | Expected Value / Observation | Source |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | ~130-134 °C (Varies with purity) | N/A |

| FT-IR (KBr, cm⁻¹) | ~3310 (N-H stretch), ~1600 (C=N stretch), ~1480 (C=C stretch), ~820 (C-Cl stretch) | [4][10] |

| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (s, 1H, CH=N), ~7.9 (d, 1H, Ar-H), ~7.5-7.0 (m, 8H, Ar-H), ~7.3 (s, 1H, NH) | [4][11] |

| ¹³C NMR (CDCl₃, δ ppm) | ~144 (C-N), ~136-120 (Ar-C, C=N), ~113 (Ar-C) | [12] |

Application I: The Fischer Indole Synthesis of 5,7-Dichloroindoles

The Fischer indole synthesis is a powerful and classic method for forming an indole ring from an arylhydrazone and an aldehyde or ketone under acidic conditions.[3][13] Using this compound as the precursor in a reaction with a suitable ketone leads to the formation of indoles with a specific 5,7-dichloro substitution pattern, a motif of significant interest in medicinal chemistry.[7]

Protocol 2: Synthesis of 5,7-Dichloro-2-methyl-3-phenyl-1H-indole

Rationale & Choice of Catalyst: The mechanism involves a critical acid-catalyzed[14][14]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[15][16] A wide range of Brønsted and Lewis acids can be used.[3] Zinc chloride (ZnCl₂) is a commonly employed and effective Lewis acid catalyst that facilitates the key rearrangement and subsequent cyclization steps at elevated temperatures.[1][17] Polyphosphoric acid (PPA) is another excellent choice, acting as both a catalyst and a solvent, often promoting the reaction under vigorous conditions.[18] We will use ZnCl₂ for this protocol due to its ease of handling.

Materials & Reagents:

-

This compound (from Protocol 1)

-

Propiophenone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle

Procedure:

-

In situ hydrazone formation (One-Pot Alternative): An alternative to using the pre-synthesized hydrazone is a one-pot reaction.[19] To do this, combine 2,4-dichlorophenylhydrazine, an equimolar amount of propiophenone, and the acid catalyst in a suitable solvent like ethanol or acetic acid and heat.[18][19]

-

Using Pre-synthesized Hydrazone: In a round-bottom flask, create an intimate mixture of the this compound and 2 to 4 molar equivalents of powdered anhydrous zinc chloride.[17]

-

Heat the mixture in an oil bath to 160-180°C. The mixture will melt and darken.

-

Maintain this temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the hydrazone spot and the appearance of the indole product spot (often fluorescent under UV light).

-

After cooling, cautiously pour the hot reaction mixture into a beaker containing ice-water to quench the reaction.

-

The crude indole product will precipitate. If the product is oily or tarry, extract it with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Application II: Synthesis of Substituted Pyrazoles

Hydrazones are excellent precursors for the synthesis of pyrazole heterocycles, which are prevalent in pharmaceuticals.[20][21] The general strategy involves a cyclocondensation reaction between the hydrazone and a 1,3-dielectrophilic compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.[21]

Protocol 3: Synthesis of a 1,5-Diphenyl-3-(2,4-dichlorophenyl)pyrazole Derivative

Rationale: This protocol utilizes the reaction of the hydrazone with a 1,3-dicarbonyl compound (in this case, dibenzoylmethane). The reaction proceeds via initial condensation, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Materials & Reagents:

-

This compound (from Protocol 1)

-

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)

-

Glacial Acetic Acid

-

Round-bottom flask, reflux condenser, heating mantle

Procedure:

-

In a round-bottom flask, suspend this compound (10 mmol) and an equimolar amount of dibenzoylmethane (10 mmol) in 40 mL of glacial acetic acid.

-

Heat the mixture to reflux with stirring for 4-6 hours. The solution will typically become homogeneous as the reaction progresses.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice-water.

-

A solid precipitate will form. Collect the crude product by vacuum filtration.

-

Wash the solid with water to remove acetic acid, followed by a small amount of cold ethanol.

-

Purify the product by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain the desired pyrazole derivative.

Applications in Drug Discovery and Development

The core value of this compound is realized in the biological activity of its derivatives. The dichloro-substitution pattern is a well-known feature in many active pharmaceutical ingredients.

| Derived Scaffold | Biological Activity | Rationale / Example | Source |

| Indole Derivatives | Anti-inflammatory (COX-2) | Serves as a scaffold for indomethacin analogs. The dichloro-moiety can enhance binding affinity in the COX-2 active site. | [7][22] |

| Hydrazone Derivatives | Antimicrobial / Antifungal | The -CO-NH-N=C- pharmacophore is crucial for activity. The 2,4-dichloro moiety enhances lipophilicity and potency. | [4][8][23] |

| Indole-2-one Derivatives | Anticancer | The indole core is a privileged structure in oncology. Specific derivatives show activity against various cancer cell lines. | [6][24] |

| Pyrazole Derivatives | Anti-inflammatory, Analgesic | The pyrazole ring is a key component of several NSAIDs (e.g., Celecoxib). | [20] |

One study demonstrated that hydrazones containing the 2,4-dichloro moiety exhibited significant antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin and fluconazole.[4][8] These compounds were even active against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2][8]

Conclusion

As demonstrated, this compound is not merely a simple chemical but a strategic building block for accessing complex and biologically relevant molecules. Its straightforward synthesis and predictable reactivity in cornerstone reactions like the Fischer indole synthesis make it an indispensable tool. The protocols and data presented here provide a validated framework for researchers to leverage this intermediate in the rational design and synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Organic Letters. Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. 2020. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Scilit. The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Available from: [Link]

-

Organic Chemistry Portal. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2024. Available from: [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. 2020. Available from: [Link]

-

Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. 2017. Available from: [Link]

-

Drug Discovery. Antimicrobial activities of hydrazones with 2,4-dichloro moiety. 2022. Available from: [Link]

-

NIH. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. 2023. Available from: [Link]

-

ResearchGate. Antimicrobial activities of hydrazones with 2,4-dichloro moiety. 2025. Available from: [Link]

-

Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. 2018. Available from: [Link]

-

PrepChem.com. Preparation of 2,4-dichlorobenzaldehyde. Available from: [Link]

-

PMC. 2,4-Dichlorobenzaldehyde 2,4-dinitrophenylhydrazone. Available from: [Link]

-

PubMed. Identification and biological evaluation of novel indole-2-one derivatives as BRD4-BD2 inhibitors. Available from: [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. 2010. Available from: [Link]

-

ResearchGate. Antimicrobial activities of hydrazones with 2,4-dichloro moiety. 2022. Available from: [Link]

-

ChemRxiv. Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. Available from: [Link]

-

RJPT. Synthesis and biological evaluation of some newer Indole Derivatives. 2020. Available from: [Link]

-

MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. 2024. Available from: [Link]

-

Discovery Scientific Society. Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. 2022. Available from: [Link]

-

LookChem. Cas 13123-92-7,2,4-Dichlorophenylhydrazine. Available from: [Link]

-

Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

-

SpectraBase. 2,4-Dichlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubMed. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. 2009. Available from: [Link]

-

Fischer Indole Synthesis. Available from: [Link]

-

ResearchGate. (PDF) 2,4-Dichlorobenzaldehyde. Available from: [Link]

- Google Patents. A kind of preparation method of 2,4 dichloro phenyl hydrazine.

-

IUCr Journals. 2,4-Dichlorobenzaldehyde 2,4-dinitrophenylhydrazone. 2008. Available from: [Link]

- Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

- Google Patents. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.

-

Chinese Journal of Modern Applied Pharmacy. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. 2004. Available from: [Link]

-

MDPI. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. 2023. Available from: [Link]

-

Organic Syntheses Procedure. (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then. Available from: [Link]

-

PMC. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Available from: [Link]

- Google Patents. US5179211A - Process for the preparation of indoles.

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and biological evaluation of novel indole-2-one derivatives as BRD4-BD2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Dichlorobenzaldehyde(874-42-0) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. jk-sci.com [jk-sci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]

- 19. ijarsct.co.in [ijarsct.co.in]

- 20. scilit.com [scilit.com]

- 21. mdpi.com [mdpi.com]

- 22. japsonline.com [japsonline.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming challenges in the purification of crude phenylhydrazone products

Topic: Overcoming Challenges in the Purification of Crude Phenylhydrazone Products

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Guide for Phenylhydrazone Isolation

Executive Summary

Phenylhydrazones are critical intermediates, particularly in the Fischer Indole Synthesis and carbohydrate analysis (osazones).[1][2] However, their purification is frequently bottlenecked by three physiochemical behaviors: "oiling out" during crystallization , hydrolytic instability on silica gel , and E/Z geometric isomerization complicating analysis.

This guide provides self-validating protocols to overcome these specific hurdles. It moves beyond standard "recipe" instructions to explain the causality of failure, ensuring your workflow is robust and reproducible.

Part 1: The Purification Decision Matrix

Before initiating a workflow, determine the stability and physical state of your crude material. Phenylhydrazones are often acid-sensitive; improper method selection can reverse the condensation reaction.

Figure 1: Strategic decision tree for phenylhydrazone purification. Note that chromatography is a secondary option due to potential hydrolysis on acidic silica.

Part 2: Troubleshooting Crystallization ("Oiling Out")

The Issue: You attempt to recrystallize the crude product, but instead of forming crystals, the compound separates as a distinct oily liquid layer at the bottom of the hot solvent. Upon cooling, this oil solidifies into an amorphous, impure gum.

The Causality: This phenomenon occurs when the melting point of the solute (impure product) is lower than the boiling point of the solvent . Impurities depress the melting point (freezing point depression). If the saturation temperature exceeds this depressed melting point, the compound melts before it dissolves (liquid-liquid phase separation) [1].

Protocol: The "Oiling Out" Rescue

Primary Solvent System: Ethanol (95%) / Water Alternative: Methanol / Water

| Step | Action | Technical Rationale |

| 1. Dissolution | Dissolve the crude oil in the minimum amount of boiling Ethanol. | Phenylhydrazones typically show high solubility in hot alcohols due to hydrogen bonding capabilities. |

| 2. Saturation | Add warm water dropwise until the solution becomes barely turbid (cloudy). | Water acts as the "anti-solvent," increasing the dielectric constant and reducing the solubility of the organic hydrazone. |

| 3. The Fix | If oil droplets appear immediately: Add a small volume of Ethanol to clear the solution. | You must restore a single phase. The oil indicates you have crossed the solubility limit above the melting point. |

| 4. Seeding | Remove from heat. Add a "seed" crystal (if available) or scratch the inner glass surface with a glass rod. | Scratching creates micro-abrasions (nucleation sites) and releases micro-glass particles that lower the energy barrier for crystal lattice formation [2]. |

| 5. Slow Cooling | Wrap the flask in a towel or place in a warm water bath to cool very slowly to room temperature. | Rapid cooling traps impurities. Slow cooling allows the crystal lattice to exclude impurities (thermodynamic control). |

FAQ: Why does my product turn dark during crystallization?

-

Answer: Phenylhydrazones are susceptible to air oxidation and light-induced degradation.

-

Fix: Perform recrystallization under an inert atmosphere (Nitrogen balloon) and wrap the flask in aluminum foil to exclude light.

Part 3: Chromatographic Purification (Silica Gel)

The Issue: The product decomposes on the column. TLC shows a clean spot for the crude, but the eluted fractions contain the starting ketone/aldehyde and phenylhydrazine.

The Causality: Silica gel is weakly acidic (pH ~5-6) due to surface silanol (Si-OH) groups. Phenylhydrazones are formed via acid catalysis but are also susceptible to acid-catalyzed hydrolysis (the reverse reaction). Prolonged exposure to acidic silica drives the equilibrium back to the starting materials [3].

Protocol: Neutralized Flash Chromatography

-

Slurry Preparation: Prepare the silica slurry using your mobile phase (e.g., Hexane/Ethyl Acetate).

-

Neutralization: Add 1% Triethylamine (TEA) to the slurry before packing the column.

-

Elution: Run the column using the mobile phase without TEA (or with 0.1% TEA if the compound is extremely sensitive).

-

Speed: Optimize for a short retention time (Rf 0.3–0.4). Do not leave the compound on the column overnight.

Data: Solvent Strength for Phenylhydrazones Use this table to adjust mobile phase polarity.

| Solvent System | Polarity Index | Application |

| Hexane / EtOAc (9:1) | Low | Non-polar hydrazones (e.g., benzophenone derivatives). |

| Hexane / EtOAc (7:3) | Medium | Standard aliphatic/aromatic hydrazones. |

| DCM / Methanol (95:5) | High | Polar hydrazones (e.g., sugar osazones). Note: Avoid if possible; MeOH can be nucleophilic. |

Part 4: The E/Z Isomerism "Ghost"

The Issue: Your NMR spectrum shows "impurities" (duplicated peaks) that do not separate on TLC. You suspect the reaction failed, but Mass Spec confirms the correct molecular weight.

The Causality: Phenylhydrazones exist as E (anti) and Z (syn) geometric isomers around the C=N double bond.

-

Z-isomer: Often the kinetically controlled product (formed first).[6][7]

-

E-isomer: Often the thermodynamically stable product (formed over time).[7]

-

In solution (NMR solvent), these isomers can equilibrate, leading to two sets of signals [5].

Troubleshooting Guide: Is it Impurity or Isomer?

-

Run TLC: If you see one spot but two NMR sets, it is likely isomerization. Isomers often co-elute or have very similar Rf values.

-

Solvent Check: Run NMR in a non-polar solvent (CDCl3) and a polar aprotic solvent (DMSO-d6). DMSO often stabilizes one isomer (usually Z) via hydrogen bonding, potentially simplifying the spectrum [6].

-

No Separation Needed: For most downstream applications (like Fischer Indole Synthesis), separation of E/Z isomers is unnecessary . The mechanism proceeds through a common enamine intermediate, meaning both isomers yield the same final product.

Part 5: Safety & Decontamination (Excess Phenylhydrazine)

The Issue: Phenylhydrazine is a potent skin sensitizer, carcinogen, and blood toxin. Excess reagent must be removed completely before downstream biological testing.

The Protocol: Chemical Scavenging Do not rely solely on vacuum drying, as phenylhydrazine has a relatively high boiling point (243°C) and is sticky.

-

Solid Products: Wash the filter cake copiously with 0.5 M HCl (cold).

-

Chemistry: Phenylhydrazine is basic; it forms the water-soluble hydrochloride salt (

) and washes away. The neutral phenylhydrazone product remains insoluble. -